2-Methylbiphenyl-4-ylboronic acid CAS 491595-36-9 properties
2-Methylbiphenyl-4-ylboronic acid CAS 491595-36-9 properties
Technical Monograph: (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic Acid
Part 1: Executive Summary
2-Methylbiphenyl-4-ylboronic acid (CAS 491595-36-9) is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds for medicinal chemistry and materials science. Unlike simple phenylboronic acids, this compound introduces a 2'-methyl-[1,1'-biphenyl] moiety. The presence of the ortho-methyl group on the distal ring induces a permanent torsional twist between the two phenyl rings, preventing coplanarity.
In drug discovery, this "twisted" conformation is a privileged structural motif. It mimics the hydrophobic core of bioactive ligands while improving solubility and metabolic stability compared to planar polyaromatic systems. This monograph details the physicochemical properties, mechanistic challenges in catalysis (specifically steric hindrance during transmetallation), and optimized protocols for its synthesis and utilization.
Part 2: Chemical Profile & Physicochemical Properties
Nomenclature Note: The CAS name denotes the boronic acid function at position 4 of the primary ring, with a phenyl substituent at position 1, which itself bears a methyl group at its ortho (2') position.
| Property | Data |
| CAS Number | 491595-36-9 |
| Chemical Formula | C₁₃H₁₃BO₂ |
| Molecular Weight | 212.05 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 241–245 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in hexanes.[1][2][3] |
| pKa (Calculated) | ~8.5 (Boronic acid ionization) |
| Storage | 2–8°C, Hygroscopic. Store under inert atmosphere (Argon/Nitrogen). |
| Stability | Prone to protodeboronation under strong acidic conditions or high heat (>100°C) in protic solvents. |
Part 3: Mechanistic Insight – The "Orthogonal Twist"
The defining feature of CAS 491595-36-9 is the steric clash introduced by the 2'-methyl group. This has two critical consequences for the researcher:
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Structural Conformation: The steric repulsion between the 2'-methyl group and the protons at the 2/6 positions of the boronic acid-bearing ring forces the biphenyl system into a non-planar conformation (dihedral angle typically 60–90°). This reduces
-conjugation across the rings but creates a distinct 3D shape often required for binding into deep hydrophobic pockets in enzymes (e.g., Kinase inhibitors, PD-1/PD-L1 modulators). -
Reactivity (The "Suzuki Slowdown"): In Palladium-catalyzed cross-couplings, this boronic acid acts as a nucleophile. However, the bulk of the biphenyl system—specifically the ortho-methyl group—can retard the transmetallation step of the catalytic cycle. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in sluggish reaction rates or homocoupling side products.
Expert Recommendation: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or bidentate ligands (dppf) to accelerate transmetallation and stabilize the oxidative addition complex.
Part 4: Experimental Protocols
Protocol A: Synthesis of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic Acid
Rationale: Direct electrophilic borylation is difficult. The most reliable route is Lithium-Halogen exchange of the corresponding bromide.
Reagents:
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4-Bromo-2'-methylbiphenyl (1.0 equiv)
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n-Butyllithium (2.5 M in hexanes, 1.2 equiv)
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Triisopropyl borate (B(OiPr)₃, 1.5 equiv)
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Anhydrous THF (0.2 M concentration)
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2N HCl (for hydrolysis)
Step-by-Step:
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Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon. Charge with 4-Bromo-2'-methylbiphenyl and anhydrous THF.
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Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzylic lithiation on the methyl group.
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Lithiation: Add n-BuLi dropwise over 20 minutes. Stir at -78 °C for 1 hour. The solution typically turns a yellow/orange hue.
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Borylation: Add Triisopropyl borate dropwise. Stir at -78 °C for 30 mins, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours.
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Hydrolysis: Quench the reaction with 2N HCl (aqueous) until pH < 3. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Acetonitrile/Water or precipitate from CH₂Cl₂/Hexanes. Note: Silica chromatography is not recommended due to streaking; if necessary, add 1% Acetic Acid to the eluent.
Protocol B: Optimized Cross-Coupling (The "S-Phos" Method)
Rationale: Overcoming the steric hindrance of the 2'-methyl group requires a highly active catalyst system.
Reagents:
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(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid (1.2 equiv)
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Aryl Halide (Electrophile, 1.0 equiv)
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Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)
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Base: K₃PO₄ (2.0 equiv, finely ground)
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Solvent: Toluene/Water (10:1 ratio)
Workflow:
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Combine aryl halide, boronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄ in a reaction vial.
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Evacuate and backfill with Argon (3 cycles).
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Add degassed Toluene/Water.
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Heat to 100 °C for 4–12 hours.
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Monitor by HPLC/LC-MS. The S-Phos ligand creates a spacious pocket around the Pd center, facilitating the entry of the bulky biphenyl boronic acid.
Part 5: Visualization & Logic
Diagram 1: Mechanistic Pathway & Steric Challenge
This diagram illustrates the Suzuki-Miyaura cycle, highlighting the specific "Steric Bottleneck" caused by the 2'-methyl group during transmetallation.
Caption: The Transmetallation step (Red) is the rate-limiting step for this hindered substrate. Bulky ligands (S-Phos) are required to widen the coordination sphere.
Diagram 2: Synthesis & Purification Workflow
A decision tree for the preparation and isolation of the target compound.
Caption: Workflow for isolating CAS 491595-36-9. Recrystallization is preferred to avoid anhydride formation on silica columns.
Part 6: Safety & Handling (SDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Avoid dust formation. Use a fume hood. Wear nitrile gloves and safety glasses.
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Dehydration Risk: Boronic acids can spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible with the addition of water/base during the coupling reaction, but can complicate NMR analysis (broad peaks).
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QC Tip: If NMR integration is off, add a drop of D₂O to the NMR tube to hydrolyze any boroxine back to the monomeric acid.
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References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
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Wu, Y., et al. (2020).[4][5] Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127328.[5] Link
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Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Link
Sources
- 1. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. US5958915A - Antibacterial composition for oral administration - Google Patents [patents.google.com]
- 4. US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
